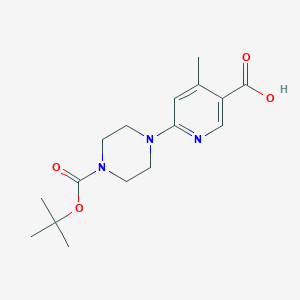
6-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-4-methylnicotinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-4-methylnicotinic acid is a complex organic compound that features a piperazine ring substituted with a tert-butoxycarbonyl group and a nicotinic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-4-methylnicotinic acid typically involves multiple steps. One common method starts with the preparation of the piperazine derivative, which is then reacted with nicotinic acid under controlled conditions. The tert-butoxycarbonyl group is introduced to protect the piperazine nitrogen during the synthesis .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as those used in laboratory settings. The process involves large-scale reactions with stringent control over reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
6-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-4-methylnicotinic acid can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the nicotinic acid moiety.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Commonly involves replacing one functional group with another, often using reagents like halogens.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens (chlorine, bromine) or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce new functional groups to the piperazine ring .
Scientific Research Applications
6-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-4-methylnicotinic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-4-methylnicotinic acid involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, potentially altering their activity. The nicotinic acid moiety may also play a role in these interactions, contributing to the compound’s overall biological effects .
Comparison with Similar Compounds
Similar Compounds
1-Boc-piperazine: Another piperazine derivative with a tert-butoxycarbonyl group.
4-(tert-Butoxycarbonyl)-1-piperazinyl]acetic acid: Similar structure but with an acetic acid moiety.
6-(4-(tert-Butoxycarbonyl)piperazin-1-yl)pyridin-3-yl)boronic acid: Contains a boronic acid group instead of nicotinic acid.
Uniqueness
6-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-4-methylnicotinic acid is unique due to its combination of a piperazine ring with a nicotinic acid moiety, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable subject for research .
Properties
Molecular Formula |
C16H23N3O4 |
|---|---|
Molecular Weight |
321.37 g/mol |
IUPAC Name |
4-methyl-6-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C16H23N3O4/c1-11-9-13(17-10-12(11)14(20)21)18-5-7-19(8-6-18)15(22)23-16(2,3)4/h9-10H,5-8H2,1-4H3,(H,20,21) |
InChI Key |
PQGHSLXEGNVIMW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1C(=O)O)N2CCN(CC2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(S)-Tert-butyl-3-(7-carbamoyl-2-(4-chlorophenyl)thieno[3,2-C]pyridin-4-ylamino)piperidine-1-carboxylate](/img/structure/B11804044.png)
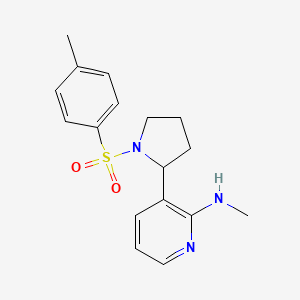
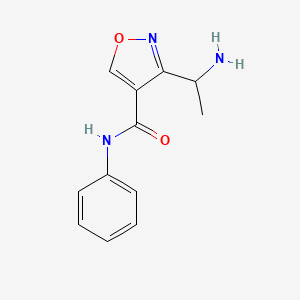
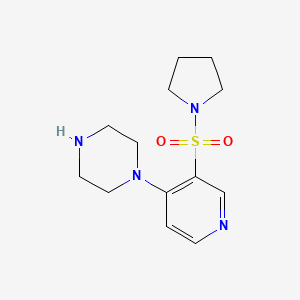

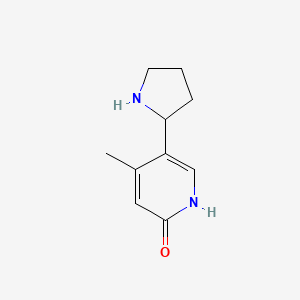


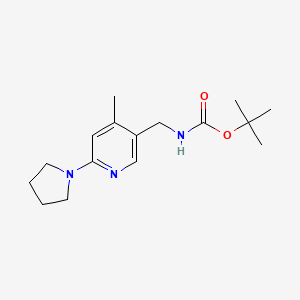
![tert-butyl 3-(aminomethyl)-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate](/img/structure/B11804091.png)
![2-amino-1-[(3S)-3-(dimethylamino)pyrrolidin-1-yl]-3-methylbutan-1-one](/img/structure/B11804098.png)

![5-((4'-Methyl-[1,1'-biphenyl]-4-yl)oxy)furan-2-carbaldehyde](/img/structure/B11804110.png)

